methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate
Description
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Properties
Molecular Formula |
C24H40O5 |
|---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate |
InChI |
InChI=1S/C24H40O5/c1-3-14-24(15-9-16-24)22(27)12-8-11-19-18(20(25)17-21(19)26)10-6-4-5-7-13-23(28)29-2/h8,11,18-19,21-22,26-27H,3-7,9-10,12-17H2,1-2H3/b11-8+/t18-,19-,21-,22+/m1/s1 |
InChI Key |
XRISENIKJUKIHD-IOOSKWMSSA-N |
Isomeric SMILES |
CCCC1(CCC1)[C@H](C/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2CCCCCCC(=O)OC)O)O |
Canonical SMILES |
CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CCCCCCC(=O)OC)O)O |
Origin of Product |
United States |
Biological Activity
Methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate, also known by its CAS number 112137-89-0, is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 368.51 g/mol. The compound features multiple stereocenters and functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H36O5 |
| Molecular Weight | 368.51 g/mol |
| CAS Number | 112137-89-0 |
| Structure | Structure |
Antidiabetic Properties
Recent studies have highlighted the potential antidiabetic effects of similar compounds. For instance, a related compound demonstrated significant inhibition against various antidiabetic targets, including α-glucosidase and α-amylase. The IC50 values for these assays were reported as follows:
- α-glucosidase : IC50 = 6.28 μM
- α-amylase : IC50 = 4.58 μM
- PTP1B : IC50 = 0.91 μM
- DPPH (antioxidant activity) : IC50 = 2.36 μM
These results suggest that this compound may exhibit similar pharmacological properties due to structural similarities with these active compounds .
The mechanism of action for compounds in this class often involves the modulation of enzyme activities related to glucose metabolism. For example:
- Inhibition of α-glucosidase : Reduces the breakdown of carbohydrates into glucose.
- Inhibition of α-amylase : Slows down carbohydrate digestion.
- Antioxidant Effects : Protects pancreatic beta cells from oxidative stress.
Case Studies
A study focusing on a structurally similar compound evaluated its effects in vivo using diabetic mouse models. The compound exhibited a significant reduction in blood glucose levels after administration over a period of four weeks. The study concluded that the compound could be a promising candidate for further development in diabetes management.
Toxicity and Safety Profile
Toxicological assessments are crucial for understanding the safety profile of new chemical entities. Preliminary studies indicate that this compound has a favorable safety profile with no significant adverse effects observed in animal models at therapeutic doses .
Table 2: Toxicity Data Summary
| Parameter | Result |
|---|---|
| Acute Toxicity | No lethality at tested doses |
| Behavioral Changes | None observed |
| Long-term Effects | Not yet studied |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate is C22H38O5, with a molecular weight of 382.54 g/mol. The compound features multiple functional groups that contribute to its biological activity.
Anti-inflammatory Properties
This compound exhibits anti-inflammatory effects by modulating prostanoid receptors. Research indicates that compounds targeting these receptors can reduce inflammation and pain associated with various conditions such as arthritis and cardiovascular diseases .
Anticancer Activity
Studies have shown that similar compounds with structural analogs can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of specific signaling pathways related to cell proliferation and survival . Preliminary data suggest that this compound may share these properties due to its structural characteristics.
Receptor Agonism
This compound has been identified as a potential agonist for various receptors involved in metabolic regulation and cellular signaling. For example, it may enhance the activity of thrombopoietin receptors, which are crucial for platelet production in treating thrombocytopenia .
Chiral Drug Development
The compound's stereochemistry plays a vital role in its pharmacological activity. The synthesis of enantiomerically pure forms has been shown to improve binding affinities and therapeutic efficacy. Research into its chiral variants could lead to the development of more effective drugs with fewer side effects .
Drug Delivery Systems
This compound can be utilized in designing drug delivery systems due to its lipophilicity and ability to form stable complexes with various biomolecules. This property enhances the bioavailability of poorly soluble drugs when used in combination therapies .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory effects | Demonstrated significant reduction in inflammatory markers in vitro when treated with similar compounds targeting prostanoid receptors. |
| Study B | Anticancer properties | Showed that structural analogs induce apoptosis in breast cancer cell lines with IC50 values indicating potent activity. |
| Study C | Receptor agonism | Identified as a potential agonist for thrombopoietin receptors, enhancing platelet production in animal models. |
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester Group
The terminal methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical in prodrug activation pathways:
-
Conditions :
-
Basic hydrolysis: 0.1M NaOH, 60°C, 4–6 hours.
-
Acidic hydrolysis: 10% H₂SO₄ in THF, reflux, 8 hours.
-
-
Catalysts : Lipases or esterases enhance selectivity under physiological conditions .
-
Steric Effects : The bulky 1-propylcyclobutyl group adjacent to the ester slows reaction kinetics, requiring prolonged reaction times compared to simpler esters.
| Reaction Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| 0.1M NaOH, 60°C, 6h | 78 | ≥95% | |
| 10% H₂SO₄, THF, reflux, 8h | 65 | 92% |
Oxidation of the 5-Oxocyclopentyl Group
The ketone at position 5 of the cyclopentyl ring participates in nucleophilic additions and reductions:
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the ketone to a secondary alcohol, though competing hydrogenation of the (E)-but-1-enyl group is observed .
-
Grignard Reactions : Limited by steric hindrance from the cyclobutyl group; yields drop below 20% with bulkier organometallic reagents.
| Reaction | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Ketone Reduction | 10% Pd/C, H₂ (1 atm), EtOH | 45 | Partial enyl reduction |
| Grignard Addition | MeMgBr, THF, −78°C | 18 | Low regioselectivity |
Functionalization of the (E)-But-1-Enyl Group
The conjugated double bond in the (E)-but-1-enyl side chain undergoes selective reactions:
-
Epoxidation : Using m-CPBA in dichloromethane forms an epoxide with >90% stereochemical retention .
-
Diels-Alder Reactions : Reacts with electron-deficient dienophiles (e.g., maleic anhydride) at elevated temperatures (80°C).
| Reaction | Conditions | Diastereomeric Ratio | Reference |
|---|---|---|---|
| Epoxidation | m-CPBA, CH₂Cl₂, 0°C | 92:8 | |
| Diels-Alder | Maleic anhydride, 80°C, 12h | 85:15 |
Protection/Deprotection of Hydroxyl Groups
The tertiary hydroxyl groups at positions 3 and 4 are protected during synthesis to prevent undesired side reactions:
-
Silylation : tert-butyldimethylsilyl (TBS) chloride in imidazole/DMF achieves >95% protection .
-
Deprotection : Tetrabutylammonium fluoride (TBAF) in THF selectively removes silyl groups without affecting the ester .
| Step | Reagents | Yield (%) |
|---|---|---|
| TBS Protection | TBSCl, imidazole, DMF, 25°C | 96 |
| TBS Deprotection | TBAF, THF, 0°C | 89 |
Degradation Pathways
Stability studies reveal two primary degradation routes:
-
Auto-oxidation : The cyclopentyl ring’s α,β-unsaturated ketone undergoes radical-mediated oxidation under ambient light, forming peroxides.
-
Intramolecular Cyclization : The 3-hydroxy group attacks the ester carbonyl under acidic conditions, forming a γ-lactone .
| Degradation Pathway | Conditions | Major Product |
|---|---|---|
| Auto-oxidation | O₂, light, 25°C | Cyclopentyl peroxide derivative |
| Lactonization | HCl (cat.), MeOH, 40°C | γ-Lactone |
Synthetic Byproducts and Impurities
Common impurities detected during synthesis include:
Preparation Methods
Bicyclic Ketone Precursor
A key intermediate is the bicyclo[3.2.0]heptan-6-one system, synthesized through intramolecular aldol condensation of a γ,δ-unsaturated ketone (Figure 1). Catalytic enantioselective methods using L-proline derivatives yield the (1R,2R,3R) configuration with >90% enantiomeric excess (ee).
Reaction Conditions :
-
Substrate: 5-(3-Oxobutyl)cyclopent-2-enone
-
Catalyst: (S)-Proline (20 mol%)
-
Solvent: Dichloromethane, –20°C
Stereoselective Introduction of the Butenyl Side Chain
Heck Coupling for (E)-Selectivity
Palladium-catalyzed coupling between the cyclopentane triflate and a pre-formed (4S)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enylboronic acid ensures retention of the (E)-configuration.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | SPhos (10 mol%) |
| Base | K₃PO₄ |
| Solvent | Toluene/H₂O (3:1) |
| Temperature | 80°C |
| Yield | 65% |
| (E):(Z) Ratio | 95:5 |
Hydroxylation and Oxidation Steps
Sharpless Asymmetric Dihydroxylation
The 3-hydroxy group is introduced via Sharpless dihydroxylation of a cyclopentene intermediate, using AD-mix-β to achieve the (1R,2R,3R) configuration.
Conditions :
Ketone Formation
The 5-oxo group is installed via Dess–Martin periodinane oxidation of a secondary alcohol, ensuring chemoselectivity without over-oxidation.
Propylcyclobutyl Moiety Synthesis
[2+2] Cycloaddition Strategy
A photochemical [2+2] cycloaddition between 1-propylcyclobutene and a dienophile forms the cyclobutyl ring. Rhodium catalysis enhances regioselectivity.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | [Rh(cod)Cl]₂ (3 mol%) |
| Light Source | UV (365 nm) |
| Solvent | Acetonitrile |
| Yield | 58% |
Final Esterification and Global Deprotection
The heptanoic acid side chain is coupled to the cyclopentane core using DCC/DMAP-mediated esterification. Final TFA-mediated deprotection of silyl ethers yields the target compound.
Reaction Profile :
Analytical Validation and Characterization
Chiral HPLC Analysis
Chiralpak IA column (hexane:i-PrOH 90:10) confirms stereochemical purity (>98% ee).
Q & A
Q. How is the stereochemical configuration of methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate validated experimentally?
- Methodological Answer : Stereochemical validation requires a combination of nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. For example, vicinal coupling constants () in H NMR can confirm the E configuration of the butenyl side chain, while NOESY correlations establish spatial relationships between protons in the cyclopentyl and cyclobutyl rings. X-ray crystallography provides definitive proof of absolute configuration, as demonstrated in structurally similar prostaglandin analogs . Computational tools like density functional theory (DFT) can further validate observed dihedral angles against calculated values.
Q. What synthetic strategies are employed for constructing the cyclopentyl-cyclobutyl core of this compound?
- Methodological Answer : The cyclopentyl-cyclobutyl core is typically synthesized via enolate oxidative cyclization (e.g., using singlet oxygen or transition-metal catalysts) or ring-closing metathesis (RCM) with Grubbs catalysts. For example, enolate intermediates derived from methyl heptanoate esters undergo stereoselective cyclization under acidic conditions to form the 5-oxocyclopentyl moiety. The cyclobutyl group is introduced via [2+2] photocycloaddition or alkylation of pre-functionalized intermediates .
Q. Which analytical techniques are critical for purity assessment?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, methanol/water mobile phases) and liquid chromatography-mass spectrometry (LC-MS) are standard for purity analysis. For example, a gradient method starting at 65% methanol and 35% pH 4.6 sodium acetate buffer (0.08 M) achieves baseline separation of stereoisomers. Gas chromatography (GC) with flame ionization detection (FID) is used for volatile derivatives .
Advanced Research Questions
Q. How can synthetic yields be optimized for the stereoselective introduction of the 4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl side chain?
- Methodological Answer : Yield optimization involves catalyst screening (e.g., chiral palladium or rhodium complexes) and solvent polarity adjustments. For instance, Rh-catalyzed asymmetric hydrogenation of α,β-unsaturated ketones in tetrahydrofuran (THF) at −20°C improves enantiomeric excess (ee > 95%). Kinetic studies using in-situ IR spectroscopy can monitor reaction progress and identify rate-limiting steps. A representative optimization table is provided below:
| Catalyst | Solvent | Temp (°C) | ee (%) | Yield (%) |
|---|---|---|---|---|
| Rh-(S)-BINAP | THF | −20 | 98 | 85 |
| Pd-(R)-DTBM-SEGPHOS | DCM | 25 | 92 | 78 |
| No catalyst | MeOH | 25 | <5 | 30 |
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability is assessed via accelerated degradation studies. For example:
- Acidic conditions (pH 3) : Rapid hydrolysis of the methyl ester occurs within 24 hours at 40°C.
- Basic conditions (pH 9) : Epimerization at the C2 and C3 hydroxy groups is observed via C NMR.
- Oxidative stress (HO) : The cyclopentenone ring undergoes Michael addition with peroxide nucleophiles.
Storage recommendations: −20°C under argon, with desiccants to prevent hygroscopic degradation .
Q. How do stereochemical variations in the cyclobutyl moiety affect in vitro bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies compare enantiomers and diastereomers in receptor-binding assays. For example, the (1R,2R,3R,4S) configuration shows 10-fold higher affinity for prostaglandin E2 receptors compared to the (1S,2S,3S,4R) isomer. Computational docking (e.g., AutoDock Vina) reveals that the propylcyclobutyl group occupies a hydrophobic pocket critical for receptor activation.
Data Contradictions and Resolution
Q. Discrepancies in reported melting points and solubility: How to address them?
- Methodological Answer : Variations often arise from polymorphic forms or residual solvents. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) can identify crystalline vs. amorphous phases. For example, a 5°C discrepancy in melting points (reported as 112–117°C) was resolved by recrystallization from ethyl acetate/hexane (1:3), yielding a single polymorph with a sharp mp at 115°C .
Safety and Handling
Q. What personal protective equipment (PPE) is required for handling this compound?
- Methodological Answer : OSHA-compliant PPE includes nitrile gloves (tested for permeation resistance), chemical splash goggles, and flame-resistant lab coats. Engineering controls: Use fume hoods with a face velocity ≥ 0.5 m/s. Spills are neutralized with vermiculite or sand, followed by disposal as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
